molecular formula C8H14N2 B2963321 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole CAS No. 79168-93-7

3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2963321
CAS No.: 79168-93-7
M. Wt: 138.214
InChI Key: AIUVAZQMVWSJEN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole is an organic compound with the molecular formula C8H15N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a building block for synthesizing complex molecules.
  • Biology: Studied for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for potential therapeutic applications, such as in developing new drugs.
  • Industry: Utilized in producing various industrial chemicals and materials.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens, with in vitro studies reporting minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against strains like Staphylococcus aureus and Escherichia coli. It also exhibits bactericidal and fungicidal properties, making it a potential candidate for antibiotic development.

Anti-inflammatory and Antioxidant Effects

This compound has been evaluated for its anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and showing promise in reducing inflammation in various models. Additionally, it exhibits antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

  • Anticancer Activity: Derivatives of 3,5-dimethyl-1H-pyrazole exhibited cytotoxic effects on MCF7 breast cancer cells, with an IC50 value of 3.79 µM, indicating potential as anticancer agents.
  • Antibacterial Evaluation: Compounds showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating their effectiveness as antibacterial agents.
  • Pharmacological Profile: The pharmacological profile includes activities such as anti-tuberculosis and anti-obesity effects, broadening the therapeutic applications of pyrazole derivatives.

Pyrazolone Derivatives

Several pyrazolone derivatives have been synthesized and explored for their anti-inflammatory and analgesic properties . Some examples include:

  • 4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(2,3-Dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(5-Methoxy-3-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

These derivatives have shown potential as non-ulcerogenic anti-inflammatory lead candidates .

Pyrazolo[1,5-a]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-amine: Contains an additional amine group, which can influence its chemical behavior and applications.

Uniqueness: 3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of Biological Activity

The biological activity of this compound encompasses various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The compound serves as a scaffold for the development of novel derivatives with enhanced biological efficacy.

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AnticancerExhibits cytotoxic effects against liver (HepG2) and lung (A549) carcinoma cell lines.
Anti-inflammatoryInhibits pro-inflammatory cytokines (TNF-α, IL-6) comparable to dexamethasone.
AntimicrobialDemonstrates activity against various bacterial strains including E. coli and S. aureus.
Kinase InhibitionCertain derivatives show significant inhibition of Aurora A/B kinase.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Anticancer Mechanism :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
    • Studies have shown that derivatives can significantly reduce cell viability in various cancer cell lines with IC50 values ranging from 0.07 µM to 49.85 µM, indicating potent antitumor activity .
  • Anti-inflammatory Mechanism :
    • The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins.
    • Compounds derived from this compound have been reported to inhibit TNF-α and IL-6 release in vitro .
  • Antimicrobial Mechanism :
    • The antimicrobial activity is believed to be due to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Case Study 1: Anticancer Activity

A recent study synthesized novel derivatives from this compound and evaluated their anticancer potential against HepG2 and A549 cell lines. The most promising derivative displayed an IC50 value of 0.19 µM against Aurora A/B kinase, showcasing its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

In a comparative study, several pyrazole derivatives were tested for their ability to inhibit inflammatory cytokines in vitro. One derivative exhibited up to 85% inhibition of TNF-α at a concentration comparable to standard anti-inflammatory drugs .

Case Study 3: Antimicrobial Efficacy

A series of pyrazole derivatives were evaluated for their antibacterial activity against multiple strains. Notably, one compound demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential use in treating bacterial infections .

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-6(2)10-8(4)5-7(3)9-10/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUVAZQMVWSJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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